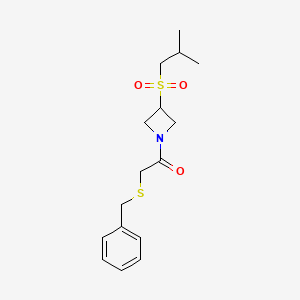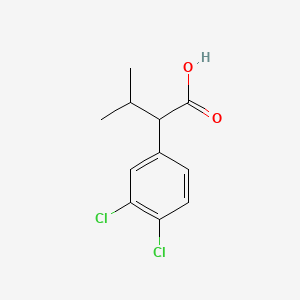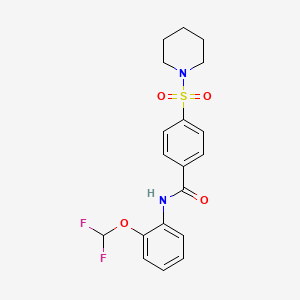
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Due to its unique chemical structure, it interacts with a variety of biological systems and has been the focus of numerous scientific research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves a multi-step reaction starting from commercially available precursors. The process often begins with the formation of the 4-chlorophenoxy derivative through nucleophilic substitution reactions. This intermediate is then subjected to further transformations, including condensation with 1-ethyl-1H-imidazole and piperazine under controlled temperature and pH conditions to yield the final ethanone hydrochloride compound.
Industrial Production Methods: On an industrial scale, the compound is produced through batch or continuous flow synthesis methods. The reaction conditions are optimized to achieve high yield and purity, involving the use of catalytic agents and automated reaction monitoring systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, thereby altering its chemical properties.
Reduction: : Reduction reactions are employed to modify the nitrogen-containing heterocycles within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic and imidazole rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically conducted under ambient to elevated temperatures and may require specific solvents to ensure optimal reaction rates and yields.
Major Products Formed: The primary products formed from these reactions often include derivatives with modified electronic properties, which can exhibit different biological activities.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of scientific research applications:
Chemistry: : The compound serves as a building block for synthesizing more complex molecules and materials with desired properties.
Biology: : It is used in studies of cellular mechanisms, especially those involving receptor-ligand interactions.
Medicine: : The compound is investigated for its potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: : It finds applications in the development of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique compared to similar compounds like other chlorophenoxy derivatives, imidazole-containing compounds, and piperazine derivatives. Its distinct structure allows for unique interactions and effects that are not seen in closely related molecules.
Similar Compounds: : Examples include 4-chlorophenoxyacetic acid, 1-ethyl-1H-imidazole derivatives, and N-substituted piperazines.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-24-15-5-3-14(18)4-6-15;/h3-8H,2,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEUDJGDEGGHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)
![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)
![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)






![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)




